Comprehensive Technical Guide on (4-Benzyloxyphenyl)tributylstannane: Properties, Reactivity, and Applications in Advanced Cross-Coupling
Comprehensive Technical Guide on (4-Benzyloxyphenyl)tributylstannane: Properties, Reactivity, and Applications in Advanced Cross-Coupling
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In modern synthetic organic chemistry and drug development, the construction of complex carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds requires synthons that balance high reactivity with functional group tolerance. (4-Benzyloxyphenyl)tributylstannane (CAS: 145745-05-7) has emerged as a highly versatile organotin reagent [1]. Primarily utilized in palladium-catalyzed Stille cross-couplings and copper-mediated carbon-heteroatom bond formations, this compound offers a strategic advantage in late-stage functionalization.
The presence of the tributylstannyl moiety provides a robust transmetalating agent, while the para-benzyloxy group serves a dual purpose: it acts as a stable protecting group for the phenolic oxygen during harsh coupling conditions and donates electron density to the ipso-carbon, accelerating the transmetalation step [1].
Physicochemical Profile and Structural Stability
The selection of a tributyltin derivative over a trimethyltin analog is a deliberate experimental choice. While trimethylstannanes are generally more reactive, they are highly volatile and exhibit severe neurotoxicity. The tributylstannane variant offers a pragmatic balance, providing excellent bench stability, lower volatility, and sufficient reactivity for transition-metal-catalyzed processes [1].
Table 1: Quantitative Physical and Chemical Properties
| Property | Value / Description |
| Chemical Name | (4-Benzyloxyphenyl)tributylstannane |
| CAS Number | 145745-05-7 |
| Molecular Formula | C₂₅H₃₈OSn |
| Molecular Weight | 473.28 g/mol |
| Physical State | Colourless to brown liquid |
| Density | 1.128 g/cm³ at 25 °C |
| Refractive Index | n20/D 1.546 |
| Purity | ≥ 95% |
| SMILES | CCCC(CCCC)c1ccc(OCc2ccccc2)cc1 |
Reactivity Profile and Mechanistic Insights
Palladium-Catalyzed Stille Cross-Coupling
The classic application of (4-Benzyloxyphenyl)tributylstannane is in the Stille reaction to prepare epoxy-substituted aryl alkenes and polycyclic meroterpenoids [1]. Unlike organoboron (Suzuki) reagents, which often require basic conditions that can degrade sensitive functional groups, organostannanes operate under neutral conditions. The electron-donating benzyloxy group enhances the nucleophilicity of the aryl ring, facilitating rapid transmetalation to the Pd(II) intermediate and minimizing competitive homocoupling side reactions.
Ligand-Free Copper(I)-Mediated C-S Bond Formation
Recent methodological advancements have expanded the utility of this stannane beyond C-C bond formation. In a ligand-free Copper(I)-mediated system, (4-Benzyloxyphenyl)tributylstannane reacts with sulfur electrophiles (such as disulfanes) to forge crucial C-S bonds, yielding protected phenolic thioethers [2].
Causality of the Catalytic System:
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Potassium Fluoride (KF): The addition of KF is not merely an additive but a thermodynamic driver. Fluoride exhibits an exceptionally high affinity for tin. By forming the highly stable and insoluble tributyltin fluoride ( Bu3SnF ), the equilibrium of the transmetalation step is irreversibly driven forward [2].
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Copper(I) Chloride (CuCl): Acts as the transmetalation acceptor, generating a highly reactive arylcopper(I) intermediate that readily undergoes oxidative addition/reductive elimination with the disulfane.
Fig 1. Mechanistic pathway of Cu(I)-mediated cross-coupling of the organostannane.
Experimental Protocols: Self-Validating Workflows
The following protocol details the ligand-free Cu(I)-mediated synthesis of aryl thioethers. This methodology is designed as a self-validating system, incorporating in-process checks to ensure reproducibility [2].
Protocol: Synthesis of Protected Phenolic Thioethers
Rationale for Solvent Choice: 1,4-dioxane is selected because its boiling point (101 °C) allows for the thermal activation required to overcome the activation energy of the stannane C-Sn bond cleavage. Furthermore, its ethereal oxygen atoms weakly coordinate to the copper center, stabilizing the transient arylcopper(I) species.
Step-by-Step Methodology:
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Reagent Assembly: In a flame-dried Schlenk tube under a strict nitrogen atmosphere, add 1,2-bis(3,4-dimethoxyphenyl)disulfane (1.67 mmol), KF (3.34 mmol, 2.0 equiv relative to disulfane), and CuCl (2.50 mmol). Note: The excess KF ensures complete precipitation of the tin byproduct.
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Stannane Addition: Introduce (4-Benzyloxyphenyl)tributylstannane (1.20 g, 2.50 mmol) dissolved in anhydrous 1,4-dioxane (33.0 mL).
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Reaction Execution: Seal the tube and stir the reaction mixture at 120 °C for 48 hours.
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Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc eluent. The starting stannane is highly UV-active due to the conjugated benzyloxy-phenyl system; its disappearance confirms complete transmetalation.
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Aqueous Workup: Cool the mixture to room temperature. Quench with distilled water (10.0 mL) to dissolve unreacted KF and inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
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Purification: Purify the crude residue via flash column chromatography on silica gel (Hexanes/EtOAc, 10:1). This step separates the non-polar thioether from residual non-precipitated tin species. (Expected yield: ~72%).
Fig 2. Step-by-step experimental workflow for the synthesis of aryl thioethers.
Safety, Handling, and Environmental Impact
As a Senior Application Scientist, it is imperative to stress the hazards associated with organotin reagents. (4-Benzyloxyphenyl)tributylstannane is classified under Danger with multiple hazard codes including H301 (Toxic if swallowed), H312 (Harmful in contact with skin), and H360FD (May damage fertility or the unborn child) [1].
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Handling: All manipulations must be performed in a certified chemical fume hood. Double-gloving (nitrile) and chemical splash goggles are mandatory.
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Waste Disposal: Tin byproducts (e.g., tributyltin chloride/fluoride) are classified as Aquatic Chronic 1 (H410: Very toxic to aquatic life with long-lasting effects). All organic and aqueous waste streams containing tin must be strictly segregated and disposed of through a licensed hazardous waste contractor. Under no circumstances should aqueous washes be discharged into the municipal water system[1].
References
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Title: Ligand-Free Copper(I)-Mediated Cross-Coupling Reactions of Organostannanes with Sulfur Electrophiles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
